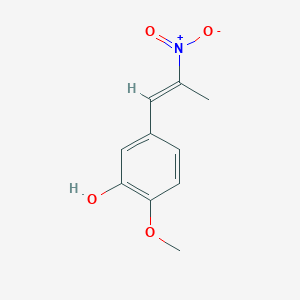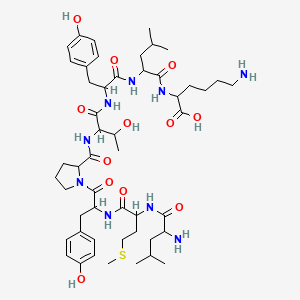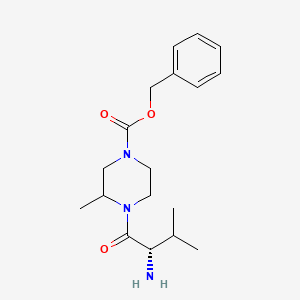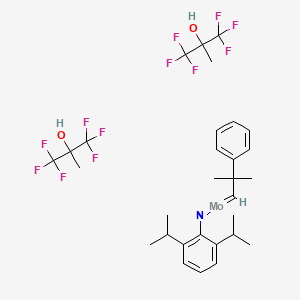
((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate: is a complex organometallic compound. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research. The compound contains molybdenum at its core, coordinated with a phenyl imino group and a phenylpropylidene ligand, along with hexafluoro-2-methylpropan-1-olate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate typically involves the reaction of molybdenum hexafluoride with appropriate ligands under controlled conditions. One common method involves the use of tetrahydrofuran (THF) as a solvent, with photolysis (UV/VIS irradiation) at low temperatures (e.g., -80°C to 0°C) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The molybdenum center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands attached to the molybdenum can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include norbornadiene and other olefins. Reactions are often conducted in solvents like THF, with photolysis at low temperatures to control the reaction kinetics .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with norbornadiene can lead to the formation of complex molybdenum-olefin adducts.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including olefin metathesis. Its unique structure allows it to facilitate the formation and breaking of carbon-carbon bonds efficiently .
Biology and Medicine
While direct applications in biology and medicine are less common, the compound’s catalytic properties can be leveraged in the synthesis of biologically active molecules and pharmaceuticals.
Industry
In the industrial sector, ((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate is used in the production of polymers and other advanced materials, where its catalytic properties are highly valued .
Mecanismo De Acción
The compound exerts its effects primarily through its role as a catalyst. The molybdenum center facilitates the activation of substrates, allowing for efficient chemical transformations. The imino and phenylpropylidene ligands play a crucial role in stabilizing the reactive intermediates, while the hexafluoro-2-methylpropan-1-olate groups enhance the compound’s stability and solubility in organic solvents .
Comparación Con Compuestos Similares
Similar Compounds
Schrock’s Catalyst: Another molybdenum-based catalyst with similar applications in olefin metathesis.
Grubbs’ Catalyst: A ruthenium-based catalyst used for similar purposes but with different ligand structures.
Uniqueness
((2,6-Diisopropylphenyl)imino)(2-methyl-2-phenylpropylidene)molybdenum(VI) 1,1,2,3,3,3-hexafluoro-2-methylpropan-1-olate is unique due to its specific ligand arrangement, which provides distinct catalytic properties and stability compared to other catalysts .
Propiedades
IUPAC Name |
[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C10H12.2C4H4F6O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2(11,3(5,6)7)4(8,9)10;/h5-9H,1-4H3;1,4-8H,2-3H3;2*11H,1H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVDWEMQFYIDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C(F)(F)F)(C(F)(F)F)O.CC(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37F12MoNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
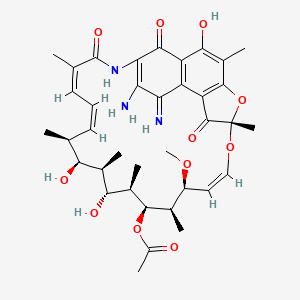

![methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B12326841.png)
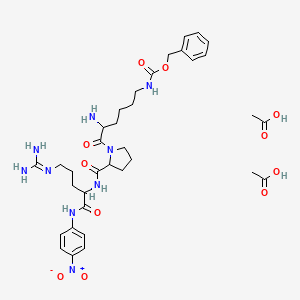


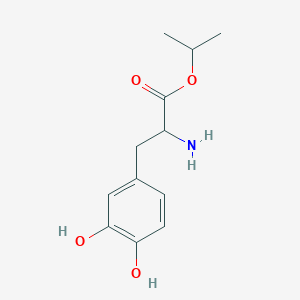
![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)

